Cas no 1706233-09-1 (3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide)

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide structure
1706233-09-1 structure
商品名:3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
CAS番号:1706233-09-1
MF:C15H24N4O2
メガワット:292.3767
CID:5347031

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-Piperidinecarboxamide, 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(1-methylethyl)-
    • 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide
    • 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpiperidine-1-carboxamide
    • 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
    • インチ: 1S/C15H24N4O2/c1-10(2)16-15(20)19-7-3-4-11(9-19)8-13-17-14(18-21-13)12-5-6-12/h10-12H,3-9H2,1-2H3,(H,16,20)
    • InChIKey: LHWHUVPIWBJPJB-UHFFFAOYSA-N
    • ほほえんだ: O1C(C([H])([H])C2([H])C([H])([H])N(C(N([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C2([H])[H])=NC(C2([H])C([H])([H])C2([H])[H])=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 373
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 71.3

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6497-0780-15mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
15mg
$133.5 2023-09-08
Life Chemicals
F6497-0780-10μmol
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
10μmol
$103.5 2023-09-08
Life Chemicals
F6497-0780-25mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
25mg
$163.5 2023-09-08
Life Chemicals
F6497-0780-30mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
30mg
$178.5 2023-09-08
Life Chemicals
F6497-0780-5mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
5mg
$103.5 2023-09-08
Life Chemicals
F6497-0780-40mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1 90%+
40mg
$210.0 2023-04-24
Life Chemicals
F6497-0780-2μmol
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
2μmol
$85.5 2023-09-08
Life Chemicals
F6497-0780-2mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
2mg
$88.5 2023-09-08
Life Chemicals
F6497-0780-4mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
4mg
$99.0 2023-09-08
Life Chemicals
F6497-0780-10mg
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide
1706233-09-1
10mg
$118.5 2023-09-08

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide 関連文献

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamideに関する追加情報

Comprehensive Analysis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide (CAS No. 1706233-09-1)

The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide (CAS No. 1706233-09-1) has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry. With the growing interest in heterocyclic compounds and their role in drug discovery, this molecule stands out for its oxadiazole and piperidine moieties, which are frequently explored for their bioactive properties. Researchers and pharmaceutical developers are increasingly focusing on such small-molecule scaffolds to address unmet medical needs, particularly in areas like central nervous system (CNS) disorders and metabolic diseases.

One of the key structural highlights of this compound is the presence of a 1,2,4-oxadiazole ring, a five-membered heterocycle known for its stability and versatility in drug design. The cyclopropyl substitution on the oxadiazole ring further enhances the molecule's lipophilicity, potentially improving its blood-brain barrier (BBB) permeability. This feature is particularly relevant given the rising demand for neuroactive compounds that can target G-protein-coupled receptors (GPCRs) or ion channels. Additionally, the N-(propan-2-yl)piperidine-1-carboxamide moiety introduces a secondary amide group, which often contributes to improved solubility and binding affinity in biological systems.

In the context of current trends, this compound aligns with the search for novel therapeutic agents that exhibit selective target engagement. For instance, the piperidine scaffold is a common motif in FDA-approved drugs, particularly those targeting neurological and psychiatric conditions. The integration of computational chemistry and AI-driven drug discovery has further accelerated the exploration of such molecules, with platforms like AlphaFold and molecular docking simulations being employed to predict their interactions with biological targets. This synergy between synthetic chemistry and bioinformatics is reshaping how researchers approach lead optimization.

From a synthetic perspective, the preparation of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide involves multi-step organic transformations, including cycloaddition reactions and amide coupling. These methods are well-documented in the literature, but recent advancements in green chemistry have prompted the development of more sustainable protocols. For example, catalytic methods and microwave-assisted synthesis are being explored to reduce waste and improve yields. Such innovations are critical as the pharmaceutical industry shifts toward environmentally friendly practices.

The potential applications of this compound extend beyond traditional drug discovery. Its structural attributes make it a candidate for chemical biology studies, where it could serve as a probe molecule to elucidate signaling pathways or protein functions. Moreover, the rise of fragment-based drug design (FBDD) has highlighted the value of small, rigid heterocycles like the 1,2,4-oxadiazole in building high-affinity ligands. As the scientific community continues to explore undruggable targets, compounds like CAS No. 1706233-09-1 may play a pivotal role in bridging gaps in our understanding of complex diseases.

In summary, 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)piperidine-1-carboxamide represents a compelling case study in modern medicinal chemistry. Its combination of heterocyclic diversity, drug-like properties, and synthetic accessibility positions it as a valuable tool for researchers. Whether in the context of CNS drug development, chemical probes, or sustainable synthesis, this compound exemplifies the intersection of innovation and practicality in the quest for new bioactive molecules.

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